molecular formula C15H16N2O B1319856 N-(4-Amino-2-methylphenyl)-2-methylbenzamide CAS No. 926250-06-8

N-(4-Amino-2-methylphenyl)-2-methylbenzamide

Cat. No.: B1319856
CAS No.: 926250-06-8
M. Wt: 240.3 g/mol
InChI Key: RYFWITYRITZVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-methylbenzamide: is an organic compound with a molecular formula of C15H16N2O. This compound is characterized by the presence of an amide group attached to a benzene ring, which is substituted with an amino group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Amino-2-methylphenyl)-2-methylbenzamide can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Amino-2-methylphenyl)-2-methylbenzamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Amino-2-methylphenyl)acetamide
  • N-(4-Amino-2-methylphenyl)-2-phenylacetamide
  • N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide

Comparison: N-(4-Amino-2-methylphenyl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to N-(4-Amino-2-methylphenyl)acetamide, it has an additional methyl group on the benzamide moiety, which can influence its reactivity and interaction with biological targets. Similarly, the presence of different substituents in N-(4-Amino-2-methylphenyl)-2-phenylacetamide and N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide can lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWITYRITZVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.